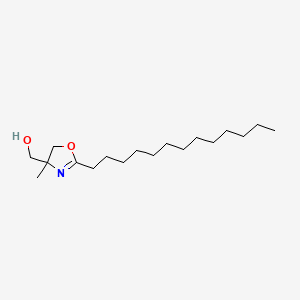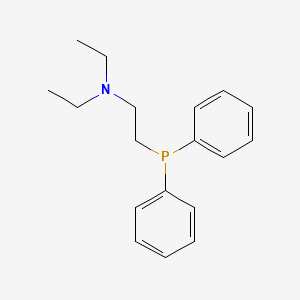
Ethanamine, 2-(diphenylphosphino)-N,N-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylphosphino)-N,N-diethylethanamine: is an organophosphorus compound that features a phosphine group attached to an ethylamine backbone. This compound is of significant interest in coordination chemistry due to its ability to act as a ligand, forming complexes with various metals. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphino)-N,N-diethylethanamine typically involves the reaction of diphenylphosphine with N,N-diethylethanolamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine group. The general reaction scheme is as follows:
Reaction of Diphenylphosphine with N,N-diethylethanolamine:
Industrial Production Methods: Industrial production of 2-(Diphenylphosphino)-N,N-diethylethanamine follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reaction: Using larger reactors and more efficient mixing techniques.
Purification: Employing methods such as distillation or recrystallization to obtain the pure compound.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Diphenylphosphino)-N,N-diethylethanamine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by metal catalysts.
Substitution: The phosphine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under controlled conditions.
Reduction: Metal catalysts like palladium or nickel are commonly employed.
Substitution: Reagents such as halides or other electrophiles can be used in the presence of a base.
Major Products Formed:
Oxidation: Phosphine oxides
Reduction: Reduced phosphine derivatives
Substitution: Substituted phosphine compounds
Wissenschaftliche Forschungsanwendungen
2-(Diphenylphosphino)-N,N-diethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying phosphine interactions in biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Diphenylphosphino)-N,N-diethylethanamine primarily involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metals like palladium, platinum, and nickel, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion.
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(diphenylphosphino)ethane: Another bidentate ligand with similar coordination properties but a different backbone structure.
Bis(diphenylphosphino)methane: A ligand with a methylene bridge instead of an ethylamine backbone.
Triphenylphosphine: A monodentate ligand with three phenyl groups attached to the phosphorus atom.
Uniqueness: 2-(Diphenylphosphino)-N,N-diethylethanamine is unique due to its ethylamine backbone, which provides additional flexibility and steric properties compared to other phosphine ligands. This uniqueness allows it to form more diverse and potentially more stable complexes with metal centers, making it a valuable ligand in both research and industrial applications.
Eigenschaften
CAS-Nummer |
2359-97-9 |
|---|---|
Molekularformel |
C18H24NP |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
2-diphenylphosphanyl-N,N-diethylethanamine |
InChI |
InChI=1S/C18H24NP/c1-3-19(4-2)15-16-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChI-Schlüssel |
TZOBMGQRKSWJAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


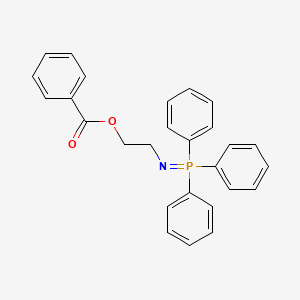
![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
![2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol](/img/structure/B12889901.png)
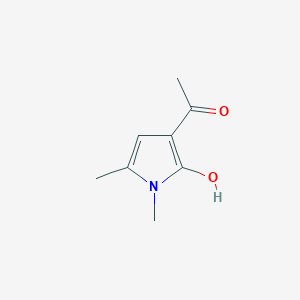



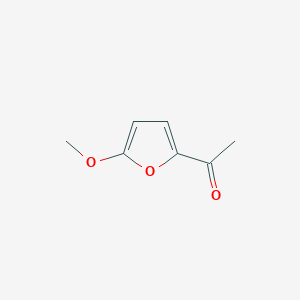
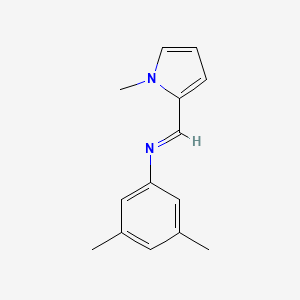
![6-[4-(Diethylamino)phenyl]quinoline-5,8-dione](/img/structure/B12889939.png)
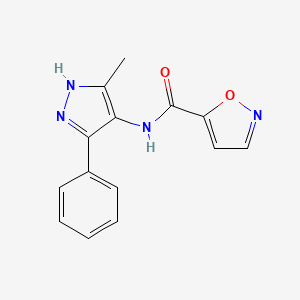
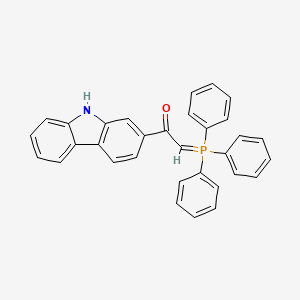
![2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)
